ent-Estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ent-Estradiol involves several steps, including the use of specific reagents and conditions to achieve the desired enantiomer. The synthetic routes typically involve the use of starting materials such as estrone or estradiol, followed by specific chemical reactions to obtain the this compound enantiomer .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: ent-Estradiol undergoes various chemical reactions, including:
Oxidation: Conversion to estrone or other oxidized derivatives.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: ent-Estradiol is used as a model compound in studies of steroid chemistry and synthesis. It helps in understanding the reactivity and properties of steroidal compounds .
Biology: In biological research, this compound is studied for its effects on cellular processes and its interactions with estrogen receptors. It is used to investigate the mechanisms of estrogen action and its role in various physiological processes .
Medicine: Its unique properties make it a candidate for developing new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. It serves as a reference compound for quality control and standardization .
Wirkmechanismus
ent-Estradiol exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding to the receptor, this compound induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the activation or repression of target genes . This process involves various molecular targets and pathways, including the regulation of cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Estradiol: The naturally occurring form of estrogen with high biological activity.
17α-Estradiol: A stereoisomer of estradiol with different biological properties.
Estriol: A weaker estrogen with distinct pharmacological effects.
Dimethylstilbestrol: A synthetic estrogen with unique properties.
Uniqueness of ent-Estradiol: this compound is unique due to its specific enantiomeric form, which results in different interactions with estrogen receptors compared to other estrogens. This uniqueness makes it valuable for studying the structure-activity relationships of estrogens and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
3736-22-9 |
---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(8S,9R,13R,14R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1 |
InChI-Schlüssel |
VOXZDWNPVJITMN-QXDIGNSFSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.